molecular formula C21H21N3O5S B12181949 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B12181949
M. Wt: 427.5 g/mol
InChI Key: DJGUIYKZCDVAPF-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic system, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor.

    Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and an α-haloketone.

    Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the spirocyclic system.

    Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic system.

    Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its unique structure.

    Biological Probes: Used in research to study biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the development of chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biological pathways and processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a lead compound in various fields of research.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-29-18(27)16-17(13-7-3-2-4-8-13)30-20(23-16)22-14(25)12-24-15(26)11-21(19(24)28)9-5-6-10-21/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23,25)

InChI Key

DJGUIYKZCDVAPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4

Origin of Product

United States

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